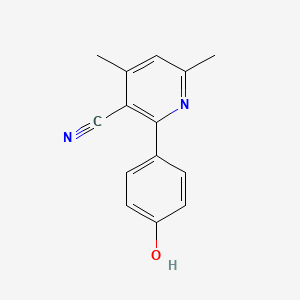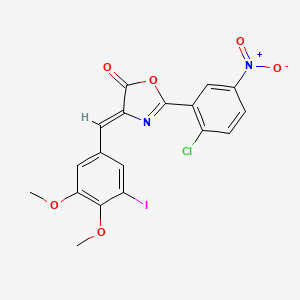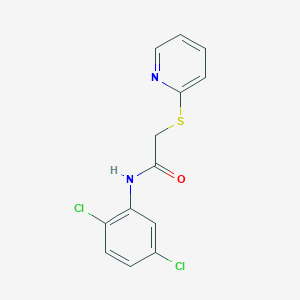![molecular formula C18H23N3O2 B6012289 4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied for its ability to modulate the activity of certain receptors in the brain, leading to a range of biochemical and physiological effects.
Mechanism of Action
MP-10 works by binding to the mu-opioid receptor and activating it, leading to the release of endogenous opioids such as endorphins. This activation of the mu-opioid receptor has been shown to produce analgesic and euphoric effects, as well as to modulate the activity of other neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
MP-10 has been shown to produce a range of biochemical and physiological effects, including analgesia, euphoria, and sedation. These effects are mediated through the activation of the mu-opioid receptor and the subsequent release of endogenous opioids. MP-10 has also been shown to modulate the activity of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, there are also limitations to its use, including the potential for tolerance and dependence with chronic use. Additionally, the effects of MP-10 may vary depending on the dose and route of administration, which can complicate experimental design.
Future Directions
There are several future directions for research on MP-10, including the development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further research is needed to better understand the mechanisms underlying the effects of MP-10 and to identify potential therapeutic applications in a range of neurological disorders. Finally, studies are needed to investigate the potential for abuse and dependence with chronic use of MP-10.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine to yield the final product. This synthesis method has been optimized to produce high yields of pure MP-10.
Scientific Research Applications
MP-10 has been studied for its potential therapeutic applications in a range of neurological disorders, including depression, anxiety, and addiction. Research has shown that MP-10 is a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(12-19-20-14)18(22)21-10-11-23-16(13-21)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,16H,5,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIVNWWRKRRCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-pyrazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)
![4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B6012237.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)

![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)